molecular formula C20H18N4 B3461818 1-benzyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine

1-benzyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine

Cat. No.: B3461818
M. Wt: 314.4 g/mol
InChI Key: SGEHOVYVDXLTFP-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure, including the benzyl and pyridinylmethyl groups, suggests that the compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, which is a fused benzene and imidazole ring. The benzyl and pyridinylmethyl groups would be attached at the 1 and 2 positions of the benzimidazole ring, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Benzimidazoles are generally stable compounds, and the presence of the benzyl and pyridinylmethyl groups could influence properties such as solubility and reactivity .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might exhibit. Further studies would be needed to explore these aspects .

Properties

IUPAC Name

1-benzyl-N-(pyridin-4-ylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-2-6-17(7-3-1)15-24-19-9-5-4-8-18(19)23-20(24)22-14-16-10-12-21-13-11-16/h1-13H,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEHOVYVDXLTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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